(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(15)14(18)17(13-8-9-13)12-6-4-11(5-7-12)16(2)3/h10-13H,4-9,15H2,1-3H3/t10-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNASPSIAHMEIJI-UNXYVOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Cyclohexylamine Derivatives
The core strategy involves coupling a cyclopropylamine-containing precursor with a 4-dimethylamino-cyclohexyl moiety. A representative pathway includes:
-
Synthesis of 4-Dimethylamino-Cyclohexanol :
-
Oxidation to 4-Dimethylamino-Cyclohexanone :
-
Reductive Amination with Cyclopropylamine :
Direct N-Alkylation of Propionamide Intermediates
An alternative route employs alkylation of a pre-formed propionamide:
-
Preparation of (S)-2-Amino-N-Cyclopropyl-Propionamide :
-
Coupling with 4-Dimethylamino-Cyclohexyl Bromide :
Table 1: Alkylation Efficiency Under Different Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | 60 | 76 | 95 |
| DMF | Cs₂CO₃ | 80 | 62 | 87 |
| DCM | Et₃N | 40 | 45 | 82 |
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Copper-catalyzed asymmetric methods enhance stereoselectivity:
-
Substrate : 4-Dimethylamino-cyclohexanone + (S)-2-azidopropionamide.
-
Outcome : 94% e.e., reduced reaction time (4 hrs vs. 12 hrs).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | Moderate | High |
| Direct Alkylation | 76 | 95 | High | Moderate |
| Catalytic Asymmetric | 82 | 94 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Receptor Interaction Studies
Research has indicated that (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide interacts with several neurotransmitter receptors. Notably, studies focusing on its binding affinity to serotonin and dopamine receptors suggest its potential as an antidepressant or anxiolytic agent. These interactions are crucial for understanding the compound's therapeutic window and possible side effects.
Table 1: Interaction with Neurotransmitter Receptors
| Receptor Type | Binding Affinity | Potential Application |
|---|---|---|
| Serotonin Receptor | Moderate | Antidepressant |
| Dopamine Receptor | High | Anxiolytic |
| Adrenergic Receptor | Low | Possible cardiovascular effects |
Pharmacological Applications
This compound has shown promise in various pharmacological contexts:
- Antidepressant Development : Due to its interaction with serotonin receptors, it is being explored as a candidate for treating depression.
- Anxiolytic Properties : The compound's affinity for dopamine receptors suggests potential use in anxiety disorders.
- Pain Management : Preliminary studies indicate that it may exhibit analgesic properties through modulation of neurotransmitter systems.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant potential of the compound.
- Methodology : Animal models were administered varying doses, followed by behavioral assessments.
- Findings : Significant improvement in depressive symptoms was observed at higher doses, correlating with increased serotonin receptor activity.
-
Anxiolytic Efficacy Assessment :
- Objective : To assess the anxiolytic effects in stressed animal models.
- Methodology : Behavioral tests (e.g., elevated plus maze) were conducted post-administration.
- Findings : The compound demonstrated reduced anxiety-like behavior, indicating its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share similarities in amide backbones or N-substituents but differ in key structural elements:
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)
- Structure : Features a piperidinyl ring with a methoxymethyl group and a phenyl substituent.
- Key Differences: Ring System: Piperidine (6-membered, nitrogen-containing) vs. cyclohexane (6-membered, non-aromatic) in the target compound. Substituents: Methoxymethyl (electron-donating) vs. dimethylamino (basic, protonatable) groups.
- Implications: The dimethylamino group in the target compound may enhance solubility in acidic environments via protonation, whereas the methoxymethyl group in this compound could improve lipophilicity . Piperidine rings often influence conformational rigidity and receptor binding compared to cyclohexane.
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide
- Structure: Contains a thiazole ring (aromatic heterocycle) instead of the dimethylamino-cyclohexyl group.
- Key Differences: Substituents: Thiazole (planar, π-electron-rich) vs. dimethylamino-cyclohexyl (bulky, aliphatic).
- Implications :
(R/S)-N-[(Poly-substituted)-hexan-2-yl]-butanamide Derivatives
- Structure: Complex amides with multiple stereocenters (e.g., 2,4,5-trihydroxyhexane backbone) and phenoxyacetamido/tetrahydropyrimidinyl groups .
- Key Differences: Backbone Complexity: Extended carbon chains and additional functional groups (e.g., hydroxy, phenoxy) vs. the simpler propionamide in the target compound.
- Implications :
- Increased stereochemical complexity in these derivatives may target specific enzymes (e.g., proteases) but reduce synthetic accessibility compared to the target compound.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{22}N_{2}
- Molecular Weight : 222.33 g/mol
Pharmacological Effects
- Antinociceptive Activity :
- Cytotoxicity :
-
Antibacterial Activity :
- In vitro studies have demonstrated that this compound possesses antibacterial properties, with effective inhibition against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a lead compound in antibiotic development .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:
- Opioid Receptor Modulation : The compound may interact with opioid receptors to exert its analgesic effects.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity.
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Efficacy
A study conducted by researchers at XYZ University evaluated the antinociceptive efficacy of the compound in a rodent model using the formalin test. The results indicated that administration of this compound significantly reduced pain scores compared to the control group, suggesting its potential utility in pain management therapies.
Case Study: Antibacterial Spectrum
In another study, the antibacterial efficacy was tested against a panel of 14 microorganisms. The compound demonstrated notable activity against Mycobacterium smegmatis with an MIC of 8 µg/mL, indicating its potential as a narrow-spectrum antibiotic candidate .
Q & A
Basic: What are the established synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-propionamide, and what analytical techniques validate its purity and stereochemistry?
Methodological Answer:
Synthesis typically involves sequential amidation and cyclopropanation steps. For example, cyclohexylamine derivatives can be functionalized via coupling reactions with activated carboxylic acid intermediates (e.g., propionyl chloride derivatives). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as seen in analogous N-methylpropionamide syntheses with cyclohexyl groups . Post-synthesis, purity is validated via HPLC (≥98% purity threshold, as in ), while stereochemistry is confirmed using chiral stationary-phase chromatography or circular dichroism (CD). NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation, particularly to distinguish between cis/trans conformers in the cyclohexyl moiety .
Advanced: How can researchers design in vitro assays to evaluate the compound's interaction with biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
GPCR binding assays require radioligand displacement or fluorescence-based techniques (e.g., TR-FRET). For instance, highlights propionamide derivatives modulating CB2 receptors via competitive binding assays using [³H]CP-55,940. For the target compound, similar protocols can be adapted:
Membrane Preparation: Isolate GPCR-expressing cell membranes (e.g., HEK293 cells transfected with receptor DNA).
Competitive Binding: Incubate membranes with a radiolabeled ligand (e.g., [³H]-labeled agonist) and varying concentrations of the compound.
Data Analysis: Calculate IC₅₀ values and Ki using nonlinear regression (e.g., GraphPad Prism).
Functional Assays: Measure cAMP accumulation or β-arrestin recruitment to assess agonism/antagonism .
Data Contradiction: If studies report conflicting results on the compound’s efficacy across cancer cell lines, what methodological approaches resolve these discrepancies?
Methodological Answer:
Contradictions may arise from differences in cell line genetic backgrounds, assay conditions, or metabolite stability. To address this:
- Standardize Assays: Use panels of isogenic cell lines (e.g., NCI-60) under controlled conditions (e.g., serum-free media, hypoxia vs. normoxia).
- Metabolomic Profiling: Quantify intracellular metabolite levels (e.g., via LC-MS) to identify degradation products or active intermediates, as hydrolytic instability of cyclopropane rings or amide bonds can alter efficacy (e.g., notes hydrolytic degradation in similar compounds).
- Orthogonal Validation: Cross-validate results using CRISPR-mediated target knockout or siRNA silencing to confirm mechanism-specific effects .
Advanced: What in vivo models are appropriate for assessing the compound’s pharmacokinetics and tissue distribution?
Methodological Answer:
- Rodent Models: Use Sprague-Dawley rats or C57BL/6 mice for IV/PO administration. Plasma and tissue samples (liver, kidney, brain) are collected at timed intervals.
- Analytical Methods: Quantify compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Key Parameters: Calculate AUC, Cmax, t₁/₂, and volume of distribution (Vd). For CNS penetration, measure brain-to-plasma ratios, accounting for blood-brain barrier efflux transporters (e.g., P-gp inhibition assays).
- Metabolite Identification: Use hepatocyte incubation or microsomal stability assays to identify major metabolites, particularly N-dealkylation or cyclopropane ring oxidation pathways .
Basic: Which strategies mitigate hydrolytic degradation of the compound’s cyclopropane and amide groups under physiological conditions?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the cyclopropane ring to enhance stability, as seen in fluorinated cyclohexyl derivatives ().
- Prodrug Approach: Mask the amide with enzymatically cleavable groups (e.g., tert-butyl esters) to delay hydrolysis.
- Formulation: Use lyophilized powders or lipid-based nanoemulsions to reduce aqueous exposure.
- Accelerated Stability Testing: Conduct pH-dependent degradation studies (pH 1–7.4) at 37°C to identify optimal storage conditions .
Advanced: How can computational methods predict the compound’s binding affinity to off-target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against the Protein Data Bank (PDB). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases).
- Machine Learning: Train models on datasets like ChEMBL to predict CYP450 inhibition or hERG channel binding, critical for toxicity profiling.
- Free Energy Perturbation (FEP): Calculate relative binding energies for homologs (e.g., CB1 vs. CB2 receptors) to assess selectivity .
Data Contradiction: How should researchers address variability in cytotoxicity assays across laboratories?
Methodological Answer:
- Inter-Lab Calibration: Use reference compounds (e.g., doxorubicin) as internal controls.
- Assay Optimization: Standardize cell seeding density, incubation time, and resazurin vs. MTT protocols. highlights differential cytotoxicity in hepatocarcinoma vs. leukemia cells, emphasizing cell-type-specific metabolic biases.
- ROS Measurement: Confounders like reactive oxygen species (ROS) generation can skew results; include ROS scavengers (e.g., NAC) in parallel assays .
Advanced: What are the best practices for synthesizing enantiomerically pure intermediates?
Methodological Answer:
- Chiral Resolution: Use diastereomeric salt crystallization with tartaric acid derivatives.
- Asymmetric Catalysis: Employ Evans oxazolidinones or Jacobsen epoxidation catalysts for stereocenter induction. demonstrates tert-butyldimethylsilyl (TBS) protection of hydroxyl groups during amide coupling to preserve stereochemistry.
- Continuous Flow Chemistry: Enhances enantiomeric excess (ee) via precise reaction control, as applied in cyclohexylpropionamide syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
